PKI (5‑24) Exhibits 21‑Fold Higher PKA Inhibitory Potency Than H‑89 and 26‑Fold Higher Than KT5720
PKI(5‑24) inhibits PKA with a Ki of 2.3 nM [REFS‑1], whereas the commonly used small‑molecule PKA inhibitors H‑89 and KT5720 display Ki values of 48 nM [REFS‑2] and 60 nM [REFS‑3], respectively. This represents a 21‑fold improvement over H‑89 and a 26‑fold improvement over KT5720 in cell‑free kinase inhibition assays.
| Evidence Dimension | PKA inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 nM |
| Comparator Or Baseline | H‑89: Ki = 48 nM; KT5720: Ki = 60 nM |
| Quantified Difference | 21‑fold more potent than H‑89; 26‑fold more potent than KT5720 |
| Conditions | Cell‑free kinase inhibition assays |
Why This Matters
Higher potency allows lower effective concentrations, reducing the risk of off‑target effects and decreasing compound consumption in high‑throughput screening campaigns.
